Solushan

Vue d'ensemble

Description

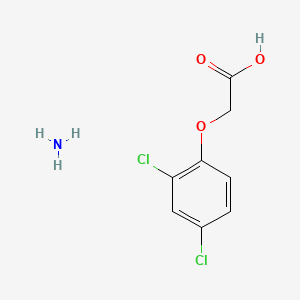

Ammonium 2,4-dichlorophenoxyacetate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

Ammonium 2,4-dichlorophenoxyacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.

Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating diseases, drug delivery systems, and diagnostic tools.

Industry: Utilized in the production of polymers, coatings, and specialty chemicals.

Mécanisme D'action

Target of Action

Ammonium 2,4-dichlorophenoxyacetate, also known as Solushan, primarily targets broadleaf weeds . It acts as a systemic herbicide, causing uncontrolled growth in these plants while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Mode of Action

This compound is a synthetic auxin, a type of plant hormone . It mimics the action of natural auxins, inducing uncontrolled, abnormal growth in susceptible plants . This uncontrolled growth eventually leads to the death of the plant . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase . This enzyme is encoded by the tfdA gene . The degradation of 2,4-D involves several other enzymes and genes, leading to the breakdown of the compound into simpler substances .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests that it can be readily absorbed and distributed in the environment.

Result of Action

The primary result of this compound’s action is the death of broadleaf weeds . By mimicking natural auxins and causing uncontrolled growth, this compound disrupts normal plant development, leading to the eventual death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high water solubility means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. On the other hand, this solubility also allows this compound to be readily absorbed by plants, enhancing its action.

Analyse Biochimique

Biochemical Properties

Solushan interacts with various enzymes and proteins in biochemical reactions. For instance, two Pseudomonas strains isolated from soil metabolized this compound as a sole carbon source in mineral salts liquid medium . The cultures contained 2,4-dichlorophenol, 2-chlorophenol, 3,5-dichlorocatechol, and α-chloromuconate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing uncontrolled growth in most broadleaf weeds . Most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, cell-free extracts of Pseudomonas N.C.I.B. 9340 grown in this compound cultures contained an oxygenase that converted 3,5-dichlorocatechol into αγ-dichloromuconate .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. The compound is non-persistent in soil but may persist in aquatic systems under certain conditions

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, Pseudomonas strains metabolize this compound into 2,4-dichlorophenol, 2-chlorophenol, 3,5-dichlorocatechol, and α-chloromuconate . These metabolic pathways involve various enzymes and cofactors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2,4-dichlorophenoxyacetate typically involves a multi-step process that includes the following steps:

Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.

Final Synthesis: The intermediate is subjected to further reactions, such as oxidation or reduction, to form the final Ammonium 2,4-dichlorophenoxyacetate compound.

Industrial Production Methods

In an industrial setting, the production of Ammonium 2,4-dichlorophenoxyacetate is scaled up using large reactors and continuous flow systems. The process involves:

Raw Material Preparation: Ensuring the purity and quality of the starting materials.

Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield.

Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium 2,4-dichlorophenoxyacetate undergoes various types of chemical reactions, including:

Oxidation: Ammonium 2,4-dichlorophenoxyacetate can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving Ammonium 2,4-dichlorophenoxyacetate typically use reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Ammonium 2,4-dichlorophenoxyacetate can participate in substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

Activité Biologique

Ammonium 2,4-dichlorophenoxyacetate (commonly referred to as 2,4-D) is a widely used herbicide that exhibits significant biological activity. This compound is primarily employed in agricultural settings for weed control due to its ability to mimic plant hormones, leading to uncontrolled growth in susceptible plants. The following sections will explore the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

Synthetic Auxin Activity

2,4-D functions as a synthetic auxin, which is a class of plant hormones that regulate growth and development. When applied to plants, it is absorbed through the foliage and translocated to the meristematic tissues. This leads to:

- Uncontrolled Growth : The compound induces rapid cell division and elongation, resulting in abnormal growth patterns such as stem curl and leaf wilting.

- Plant Death : Eventually, the overstimulation of growth processes leads to plant death due to resource depletion and structural failure .

Toxicological Profile

The toxicological effects of 2,4-D have been extensively studied in various animal models. Key findings include:

- Renal Effects : Studies on rats have shown that exposure to 2,4-D can lead to renal toxicity characterized by changes in renal tissue structure without significant cell death. The no-observed-adverse-effect level (NOAEL) was identified at 5 mg/kg/day, while the lowest-observed-adverse-effect level (LOAEL) was at 75 mg/kg/day .

- Gastrointestinal Toxicity : Chronic exposure has been linked to hyperkeratosis of the esophagus and dysplastic changes in the intestines. These effects were observed regardless of the exposure route (oral or inhalation) .

- Neurotoxicity : Acute poisoning cases have reported symptoms such as rhabdomyolysis and neurotoxicity, with supportive care being crucial for recovery .

Case Study 1: Poisoning Incident

A notable case involved a 65-year-old male who ingested 50 mL of 2,4-D with suicidal intent. He presented with gastrointestinal distress and muscle damage. Treatment included urinary alkalinization and supportive care, leading to recovery .

Case Study 2: Chronic Exposure Effects

In a chronic exposure study on animals, histopathological analysis revealed significant changes in the gastrointestinal tract upon exposure to varying concentrations of 2,4-D. The most severe effects were noted in the esophagus and large intestine .

Research Findings

Recent studies have highlighted the oxidative stress induced by 2,4-D on cellular membranes:

- Lipid Peroxidation : Exposure resulted in increased levels of thiobarbituric acid-reactive substances (TBARS), indicating lipid peroxidation and membrane damage .

- Altered Metabolome : A comprehensive analysis demonstrated significant changes in amino acid profiles and lipid species due to 2,4-D exposure. For instance, levels of linoleic acid increased while phosphatidylcholine ratios changed significantly .

Summary Table of Toxicological Effects

| Study Reference | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| EPA (1996a) | 5 | 75 | Renal degeneration |

| Animal Study | Not specified | Moderate/High | Gastrointestinal dysplasia |

| Rhabdomyolysis Case | N/A | N/A | Muscle damage and neurotoxicity |

Propriétés

IUPAC Name |

azanium;2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNQRMIGNOQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058336 | |

| Record name | 2,4-D, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-55-3 | |

| Record name | 2,4-D Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLUSHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT8D2SIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.